N,N,N'-Tribenzyl-ethane-1,2-diamine
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Overview
Description
N,N,N’-Tribenzyl-ethane-1,2-diamine: is an organic compound with the molecular formula C23H26N2 and a molecular weight of 330.477 g/mol . This compound is characterized by the presence of three benzyl groups attached to an ethane-1,2-diamine backbone. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Tribenzyl-ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the amine groups of ethane-1,2-diamine attack the benzyl chloride, resulting in the formation of N,N,N’-Tribenzyl-ethane-1,2-diamine .
Industrial Production Methods
While specific industrial production methods for N,N,N’-Tribenzyl-ethane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-Tribenzyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce simpler amines .
Scientific Research Applications
N,N,N’-Tribenzyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’-Tribenzyl-ethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of coordination complexes or the modification of biological molecules. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two amine groups attached to an ethane backbone.
N,N’-Dimethyl-ethane-1,2-diamine: A derivative with two methyl groups attached to the nitrogen atoms.
N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine: A more complex derivative with benzimidazole groups.
Uniqueness
N,N,N’-Tribenzyl-ethane-1,2-diamine is unique due to the presence of three benzyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
78774-31-9 |
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Molecular Formula |
C23H26N2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
N,N',N'-tribenzylethane-1,2-diamine |
InChI |
InChI=1S/C23H26N2/c1-4-10-21(11-5-1)18-24-16-17-25(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16-20H2 |
InChI Key |
HMOBWUSEOFAAAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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